盐酸西咪替丁

描述

Cimetidine hydrochloride is a stomach acid reducer used to treat and prevent certain types of stomach ulcers . It is also used to treat gastroesophageal reflux disease (GERD), a condition where stomach acid backs up into the esophagus causing heartburn . Cimetidine belongs to a class of drugs known as H2 antagonists .

Synthesis Analysis

Cimetidine is a weak base and a highly water-soluble compound . It can be measured in biological fluids by a number of high-pressure liquid chromatographic methods . Following intravenous administration, the plasma concentration profile follows multicompartmental characteristics .Molecular Structure Analysis

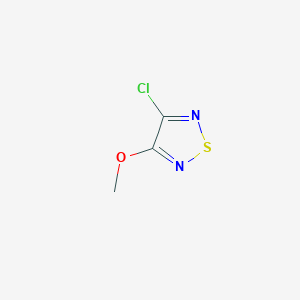

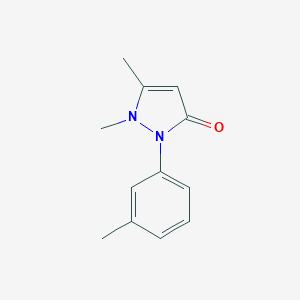

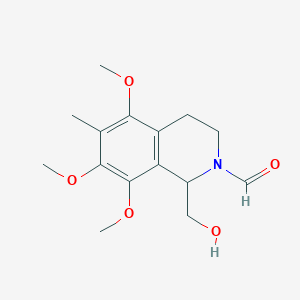

The molecular formula for cimetidine hydrochloride is C10H16N6S·HCl and the molecular weight is 288.80 . It contains an imidazole ring and is chemically related to histamine . The structure of cimetidine hydrochloride is available in various chemical databases .Chemical Reactions Analysis

Cimetidine acts as a competitive histamine H2-receptor antagonist . It inhibits gastric acid secretion, as well as pepsin and gastrins output . It also blocks the activity of cytochrome P-450 .Physical And Chemical Properties Analysis

Cimetidine hydrochloride is a weak base and a highly water-soluble compound . It has a molecular weight of 288.8 and a mono-isotopic mass of 288.092407 Da . The physicochemical properties of cimetidine hydrochloride are available in various chemical databases .科学研究应用

Pharmacokinetic Drug-Drug-Gene Interaction Studies

Cimetidine hydrochloride has been used in comprehensive whole-body physiologically based pharmacokinetic drug-drug-gene interaction studies. For instance, it has been used to describe the metformin-SLC22A2 808G>T drug-gene interaction, the cimetidine-metformin drug-drug interaction, and the impact of renal impairment on metformin exposure .

Cancer Immunotherapy

Cimetidine hydrochloride has been studied for its potential role in cancer immunotherapy. It’s an H2R antagonist that interferes with histamine-mediated immunomodulation and may have anticancer activity. A study examined cimetidine’s effect on the anticancer effect of anti-PD-L1 in colon cancer .

Treatment of Duodenal Ulcer

Cimetidine hydrochloride is indicated in the short-term treatment of active duodenal ulcer. Most patients heal within 4 weeks and there is rarely reason to use cimetidine at full dosage for longer than 6 to 8 weeks .

Detection of Cimetidine

Cimetidine hydrochloride has been detected using an AuNP-based colorimetric probe. This method is highly sensitive and selective, and it works by observing the changes of chitosan-stabilized AuNPs from aggregation to the dispersion state and corresponding color turning from blue to red .

作用机制

Target of Action

Cimetidine hydrochloride primarily targets the histamine H2 receptors located on the basolateral membrane of the gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid, which is essential for digestion .

Mode of Action

Cimetidine hydrochloride acts as a competitive inhibitor of histamine at the histamine H2 receptors . By binding to these receptors, it blocks the effects of histamine, a compound that stimulates gastric acid secretion . This inhibition results in reduced gastric acid secretion, leading to a decrease in gastric volume and acidity .

Biochemical Pathways

Cimetidine hydrochloride affects the biochemical pathway of gastric acid secretion. It inhibits the secretion of gastric acid, as well as pepsin and gastrins output . Additionally, it blocks the activity of cytochrome P-450, which might explain proposals for its use in neoadjuvant therapy .

Pharmacokinetics

The pharmacokinetic properties of cimetidine hydrochloride include its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 60-70%, indicating that a significant proportion of the drug reaches systemic circulation when administered orally . It is metabolized in the liver, and its metabolites include cimetidine sulfoxide and hydroxycimetidine . The drug has an elimination half-life of approximately 123 minutes, or about 2 hours . These properties impact the drug’s bioavailability and therapeutic effectiveness.

Result of Action

The molecular and cellular effects of cimetidine hydrochloride’s action primarily involve the reduction of gastric acid secretion. By inhibiting the action of histamine on H2 receptors, it decreases the volume and acidity of gastric secretions . This leads to relief from conditions like gastroesophageal reflux disease (GERD), peptic ulcer disease, and indigestion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of cimetidine hydrochloride. For instance, lifestyle changes such as stress reduction programs, stopping smoking, limiting alcohol, and diet changes (such as avoiding caffeine and spicy foods) may increase the effectiveness of this medication . Furthermore, the drug’s effectiveness can be influenced by the presence of other drugs in the system due to its interaction with the hepatic CYP450 enzyme system .

安全和危害

Cimetidine may cause serious side effects, including signs of an allergic reaction such as hives, difficult breathing, swelling in your face or throat, or a severe skin reaction . It may also cause serious eye damage, allergy or asthma symptoms or breathing difficulties if inhaled, an allergic skin reaction, damage to fertility or the unborn child, and damage to organs through prolonged or repeated exposure .

属性

IUPAC Name |

1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N6S.ClH/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11;/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHCNBWLPSXHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CSCCNC(=NC)NC#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73785-35-0 | |

| Record name | Guanidine, N-cyano-N′′-methyl-N′-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73785-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10990302 | |

| Record name | N-Cyano-N''-methyl-N'-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]sulfanyl}ethyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cimetidine hydrochloride | |

CAS RN |

70059-30-2, 71989-90-7 | |

| Record name | Cimetidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70059-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine, N-cyano-N′′-methyl-N′-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cimetidine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070059302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyano-N'-methyl-N''-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)guanidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyano-N''-methyl-N'-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]sulfanyl}ethyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyano-N'-methyl-N''-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIMETIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF10491673 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does cimetidine hydrochloride exert its therapeutic effect?

A: Cimetidine hydrochloride acts as a histamine H2-receptor antagonist. [] It competitively inhibits the action of histamine at the H2 receptors, primarily those found on the parietal cells of the stomach. [] This inhibition reduces both basal and stimulated gastric acid secretion, offering relief from conditions like peptic ulcers and gastroesophageal reflux disease. []

Q2: What is the molecular formula and weight of cimetidine hydrochloride?

A: Cimetidine hydrochloride is represented by the molecular formula C10H16N6S ⋅ HCl and has a molecular weight of 288.8 g/mol. []

Q3: Is cimetidine hydrochloride compatible with common intravenous solutions?

A: Cimetidine hydrochloride exhibits excellent stability in various intravenous infusion fluids like 5% dextrose injection and 0.9% sodium chloride injection for at least one week at room temperature. [, ]

Q4: Can cimetidine hydrochloride be admixed with other drugs in intravenous solutions?

A: While generally stable, cimetidine hydrochloride can exhibit incompatibility with certain drugs. For instance, combining it with amphotericin B, cefamandole nafate, cefazolin sodium, or cephalothin sodium can lead to precipitation. [] The concentration of cimetidine hydrochloride also influences its compatibility. []

Q5: Can cimetidine hydrochloride be frozen and thawed for later administration?

A: Cimetidine hydrochloride admixtures demonstrate stability after freezing for up to 30 days and remain stable for at least eight days after thawing when refrigerated. [] Furthermore, microwave thawing does not negatively affect the stability of cimetidine in 5% dextrose or 0.9% sodium chloride injection. []

Q6: How does cimetidine hydrochloride interact with total nutrient admixtures?

A: Cimetidine hydrochloride at concentrations up to 1800 mg per 1500 mL remains stable in a total nutrient admixture containing amino acid injection, dextrose injection, and intravenous fat emulsion for at least 24 hours at room temperature. []

Q7: Does the research indicate any catalytic properties of cimetidine hydrochloride?

A7: The provided research focuses on the pharmaceutical applications of cimetidine hydrochloride as an H2-receptor antagonist. There is no mention of its use as a catalyst.

Q8: Have computational methods been used to study cimetidine hydrochloride?

A: Yes, the crystal structure of anhydrous cimetidine hydrochloride has been determined using powder X-ray diffraction data and validated by comparing calculated and experimental solid-state 13C NMR data. []

Q9: Does modifying the structure of cimetidine hydrochloride affect its activity?

A9: The provided research primarily focuses on the stability and compatibility of cimetidine hydrochloride. There is no direct discussion on how structural modifications impact its activity.

Q10: What is the stability of oral cimetidine hydrochloride liquid formulations?

A: Oral liquid cimetidine hydrochloride formulations repackaged in polypropylene oral syringes or glass vials demonstrate stability at 4 °C and 25 °C for 180 days, retaining over 90% potency. []

Q11: How is cimetidine hydrochloride metabolized in the body?

A: While the provided research doesn't delve into specific metabolic pathways, it highlights that cimetidine hydrochloride can inhibit certain cytochrome P450 (CYP) enzymes, particularly CYP2C6 and CYP2C11 in rats. [] This inhibition can potentially alter the metabolism of other drugs metabolized by these enzymes.

Q12: How does cimetidine hydrochloride affect ethanol elimination?

A: Cimetidine hydrochloride can slightly increase peak plasma ethanol levels and the area under the ethanol concentration-time curve, suggesting a small but measurable impact on ethanol handling in humans. []

Q13: Does cimetidine hydrochloride exhibit any immunomodulatory effects?

A: Research suggests that cimetidine hydrochloride may reverse in vivo anergy (a state of immune unresponsiveness) in patients with squamous cell carcinoma of the head and neck. [] This effect might be linked to the drug's potential to modulate histamine-mediated immune suppression. []

Q14: Does the research mention any resistance mechanisms to cimetidine hydrochloride?

A14: The provided research primarily focuses on compatibility, stability, and some pharmacokinetic aspects of cimetidine hydrochloride. There is no discussion on specific resistance mechanisms.

Q15: Are there any safety concerns associated with long-term cimetidine hydrochloride use?

A15: The provided research does not specifically address long-term safety concerns. It primarily focuses on short-term stability and compatibility aspects.

A15: The provided research primarily focuses on the stability, compatibility, and some pharmacokinetic aspects of cimetidine hydrochloride. These areas are not directly addressed in the research provided.

Q16: Does cimetidine hydrochloride interact with any drug transporters?

A16: While not explicitly stated in the research, cimetidine is known to interact with certain drug transporters, particularly those in the liver and kidneys, which can potentially influence its own elimination and that of other co-administered drugs.

Q17: Can cimetidine hydrochloride affect the activity of drug-metabolizing enzymes?

A: Yes, cimetidine hydrochloride has been shown to inhibit certain cytochrome P450 enzymes, especially CYP2C6 and CYP2C11, which are involved in the metabolism of various drugs. [] This inhibition can lead to increased plasma concentrations and potential toxicity of drugs metabolized by these enzymes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid](/img/structure/B47576.png)

![Benzamide, N-[4-[(phenylsulfonyl)imino]-2,5-cyclohexadien-1-ylidene]-](/img/structure/B47591.png)

![7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B47594.png)

![Ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid](/img/structure/B47596.png)